
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol” is a chemical with the CAS Number: 2089651-72-7 . It has a molecular weight of 248.37 and its IUPAC name is 3-(4-((2-methylcyclohexyl)oxy)phenyl)propan-1-ol . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown liquid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A study involved synthesizing a series of compounds including 3-(alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which is related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, showing antimicrobial activities. Their antioxidant activities were also determined, although they were found to be lower compared to certain beta blockers (Čižmáriková et al., 2020).
Chemical Reactions and Catalysis
- Hydrogen Transfer Reactions : Research on substituted cyclohexanones, closely related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, demonstrated their reduction to corresponding alcohols using Rh(I) complexes. This study highlights the role of these compounds in selective hydrogen transfer reactions (Mestroni et al., 1989).
Electropolymerization and Material Science
- Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNcs) with electropolymerizable groups related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol. The non-aggregated nature of these SiNcs and their electropolymerization potential highlight the material science applications of such compounds (Bıyıklıoğlu & Alp, 2017).
Pharmaceutical Applications
- Potential Antimicrobial Agents : Research into substituted phenyl azetidines, involving compounds structurally similar to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, explored their potential as antimicrobial agents. This indicates the potential pharmaceutical applications of such compounds (Doraswamy & Ramana, 2013).
Cardioselectivity in Medicinal Chemistry
- Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to the chemical , were synthesized to study their affinity to beta-1 and beta-2 adrenoceptors. This research is vital in understanding the cardioselectivity of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Safety and Efficacy in Animal Feed
- Safety and Efficacy in Flavorings for Animals : A comprehensive study on aliphatic, alicyclic, and aromatic tertiary alcohols, including compounds similar to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol, assessed their safety and efficacy as flavorings in animal feed. The study provides insights into the safe use levels and effects on different animal species (Westendorf, 2012).
Propriétés
IUPAC Name |
3-[4-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKTUEUPTXROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=C(C=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
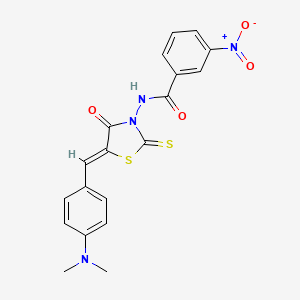
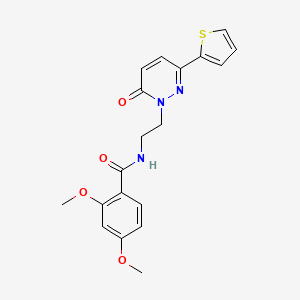
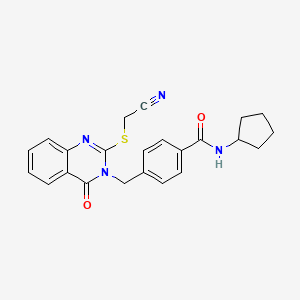
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
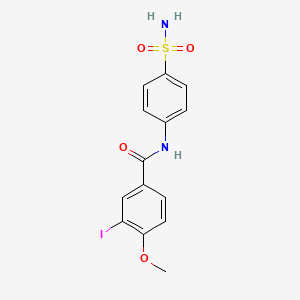
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
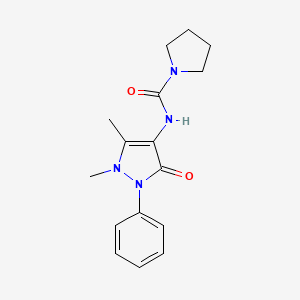
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)



![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423917.png)